molecular formula C6H15NO B1590860 2-(Diethylamino)ethenol hydrochloride CAS No. 13989-32-7

2-(Diethylamino)ethenol hydrochloride

Cat. No. B1590860
CAS RN: 13989-32-7
M. Wt: 117.19 g/mol
InChI Key: BDGIOFKLQPUORK-UHFFFAOYSA-N
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Description

“2-(Diethylamino)ethenol hydrochloride”, also known as “N,N-Diethylethanolamine Hydrochloride”, is a tertiary alkanolamine multi-component aqueous solvent . It has a high chemical stability and resistance against degradation . This compound is used to prepare quaternary ammonium salts, which are widely used as phase transfer catalysts to promote reactions between immiscible phases .


Synthesis Analysis

The synthesis of “2-(Diethylamino)ethenol hydrochloride” involves the reaction of diethylamine with ethylene oxide . After the solid is completely dissolved, the ice brine is cooled to -8 °C for 7 hours. The resulting 2-diethylaminochloroethane hydrochloride is then filtered, and the mother liquor is collected. The methanol is continuously concentrated and recovered, and the residue is subjected to freeze crystallization for 24 hours .


Molecular Structure Analysis

The molecular formula of “2-(Diethylamino)ethenol hydrochloride” is C6H16ClNO . Its molecular weight is 153.650 Da . The structure of this compound is also available as a 2D Mol file .


Chemical Reactions Analysis

“2-(Diethylamino)ethenol hydrochloride” can be used as a co-solvent with methyldiethanolamine (MDEA) and sulfolane to investigate the CO2 absorption and desorption behavior in aqueous solutions .


Physical And Chemical Properties Analysis

“2-(Diethylamino)ethenol hydrochloride” is a solid at 20°C . It has a melting point of 133.0 to 137.0 °C . This compound is soluble in water . It should be stored under inert gas as it is hygroscopic .

Safety And Hazards

When handling “2-(Diethylamino)ethenol hydrochloride”, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection . Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-ethoxy-N-ethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-4-7(5-2)8-6-3;/h4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPPKSCKERLEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylamino)ethenol hydrochloride

CAS RN

13989-32-7
Record name Ethanamine, N-ethoxy-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13989-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylethoxyammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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